Cas no 2416237-39-1 ((3-Methylsulfonylcyclobutyl)methanamine;hydrochloride)

(3-Methylsulfonylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine compound featuring a methylsulfonyl substituent, which enhances its stability and reactivity in synthetic applications. The hydrochloride salt form improves solubility and handling, making it suitable for use in pharmaceutical and agrochemical research. The methylsulfonyl group contributes to electron-withdrawing properties, facilitating nucleophilic substitution or cross-coupling reactions. Its rigid cyclobutyl scaffold offers conformational constraints, valuable in medicinal chemistry for designing bioactive molecules. This compound is particularly useful as a building block in the synthesis of heterocycles or as a precursor for functionalized amines. High purity and well-defined structure ensure reproducibility in research and industrial applications.
(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride structure
2416237-39-1 structure
Product Name:(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride
CAS No:2416237-39-1
MF:C6H14ClNO2S
MW:199.69885969162
CID:5359299
Update Time:2025-05-23

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride
    • 1-(3-methanesulfonylcyclobutyl)methanamine hydrochloride
    • Z4326167411
    • Z4389785464
    • Z4389987916
    • 1-[(1r,3r)-3-methanesulfonylcyclobutyl]methanamine hydrochloride
    • 1-[(1s,3s)-3-methanesulfonylcyclobutyl]methanamine hydrochloride
    • Inchi: 1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H
    • InChI Key: LMJXULLQZCMRFP-UHFFFAOYSA-N
    • SMILES: Cl.S(C)(C1CC(CN)C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Topological Polar Surface Area: 68.5

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Additional information on (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

Comprehensive Overview of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride (CAS No. 2416237-39-1)

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride (CAS No. 2416237-39-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclobutyl ring and methylsulfonyl functional group, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to enhanced bioavailability and target specificity in therapeutic agents.

The molecular structure of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride includes a methanamine moiety, which is often leveraged in the design of small-molecule inhibitors and modulators. The presence of the hydrochloride salt form improves its solubility, making it more suitable for formulation in various experimental and industrial settings. This compound is frequently referenced in studies focusing on central nervous system (CNS) disorders, inflammatory diseases, and metabolic pathways, aligning with current trends in precision medicine.

In recent years, the demand for novel sulfonyl-containing compounds like (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride has surged due to their versatility in medicinal chemistry. Search engine analytics reveal that users often query terms such as "sulfonyl derivatives in drug design", "cyclobutylamine applications", and "CAS 2416237-39-1 uses", reflecting growing interest in this niche. The compound’s potential role in addressing neurodegenerative conditions and autoimmune responses further elevates its relevance in contemporary research.

From a synthetic perspective, (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is synthesized through multi-step organic reactions, often involving cyclobutane ring formation and subsequent sulfonylation. Its purity and stability are critical for reproducibility in preclinical studies, prompting rigorous analytical validation via techniques like HPLC, NMR, and mass spectrometry. These quality control measures ensure compliance with regulatory standards for research-grade chemicals.

The compound’s physicochemical properties, such as its melting point, solubility profile, and partition coefficient, are meticulously documented to guide experimental design. For instance, its hydrophilic-lipophilic balance (HLB) makes it a candidate for drug delivery systems, a hot topic in pharmaceutical innovation. Researchers exploring "amine-functionalized cyclobutanes" or "sulfone-based pharmacophores" will find this compound particularly valuable for hypothesis testing.

Beyond its immediate applications, (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride exemplifies the convergence of computational chemistry and empirical research. Molecular docking studies often utilize its structure to predict interactions with biological targets, a method gaining traction in AI-driven drug discovery. This aligns with frequent search queries like "machine learning in compound screening" and "in silico modeling of sulfonyl compounds", highlighting its interdisciplinary appeal.

In summary, (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride (CAS No. 2416237-39-1) represents a promising scaffold in modern chemistry. Its combination of a rigid cyclobutyl core and a polar sulfonyl group offers a balanced approach to designing bioactive molecules. As the scientific community continues to explore structure-activity relationships (SAR) and fragment-based drug discovery, this compound is poised to remain a focal point in cutting-edge research.

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